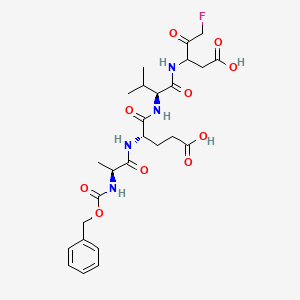

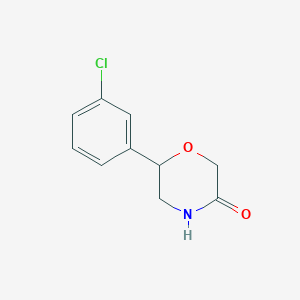

![molecular formula C7H12ClNO B1459323 6-Azaspiro[2.5]octan-4-one hydrochloride CAS No. 1408076-12-9](/img/structure/B1459323.png)

6-Azaspiro[2.5]octan-4-one hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

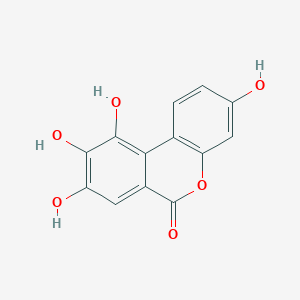

The molecular structure of 6-Azaspiro[2.5]octan-4-one hydrochloride is a fused-ring system that contains an azetidine ring and a cyclohexane ring. The InChI code for this compound is1S/C7H13N.ClH/c1-2-7(1)3-5-8-6-4-7;/h8H,1-6H2;1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Azaspiro[2.5]octan-4-one hydrochloride include a molecular weight of 147.65 , and it is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its water solubility is calculated to be 1.31 mg/ml .Wissenschaftliche Forschungsanwendungen

Diversity-oriented Synthesis of Azaspirocycles

Research by Wipf, Stephenson, and Walczak (2004) explores the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane to rapidly access omega-unsaturated dicyclopropylmethylamines. These compounds are precursors for heterocyclic azaspirocycles like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, which are crucial for chemistry-driven drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Organic Letters.

Synthesis of Azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones

Mandzhulo et al. (2016) demonstrated the synthesis of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] compounds reacting with primary aliphatic amines, leading to the formation of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-one hydrochlorides. This process showcases the versatility of azaspirocycles in constructing complex molecular architectures Mandzhulo, A., Mel’nichuk, N. A., Fetyukhin, V., & Vovk, M. (2016). Russian Journal of Organic Chemistry.

Discovery of Selective Human Epidermal Growth Factor Receptor-2 Sheddase Inhibitor

Yao et al. (2007) described the identification of a novel class of N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase. This discovery highlights the potential of azaspirocycles in the development of cancer therapies, especially by decreasing tumor size and potentiating the effects of existing treatments like trastuzumab in vivo Yao, W., Zhuo, J., Burns, D., et al. (2007). Journal of Medicinal Chemistry.

Development of α7 Nicotinic Receptor Agonists

Hill et al. (2017) synthesized quinuclidine-containing spiroimidates as partial agonists for the α7 nicotinic acetylcholine receptor (nAChR), showing significant potential in improving cognition in preclinical rodent models of learning and memory. This research underscores the therapeutic applications of azaspirocycles in neurodegenerative diseases and cognitive disorders Hill, M. D., Fang, H., King, H. D., et al. (2017). ACS Medicinal Chemistry Letters.

Safety And Hazards

The safety information for 6-Azaspiro[2.5]octan-4-one hydrochloride includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Eigenschaften

IUPAC Name |

6-azaspiro[2.5]octan-8-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-6-5-8-4-3-7(6)1-2-7;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDLHOWKPWTGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Azaspiro[2.5]octan-4-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

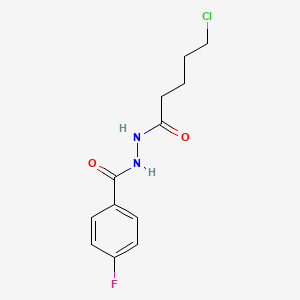

![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)

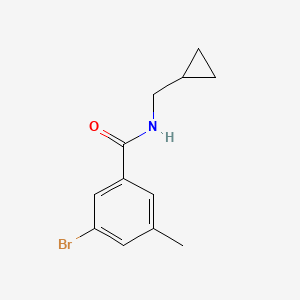

![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)